molecular formula C7H13ClN2O B6181471 6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride CAS No. 2613384-43-1

6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride

Cat. No.: B6181471
CAS No.: 2613384-43-1
M. Wt: 176.6
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Description

6-methyl-2,6-diazabicyclo[321]octan-7-one hydrochloride is a bicyclic compound with a unique structure that includes a diazabicyclo frameworkIts molecular formula is C7H13ClN2O, and it has a molecular weight of 176.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

CAS No.

2613384-43-1

Molecular Formula

C7H13ClN2O

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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